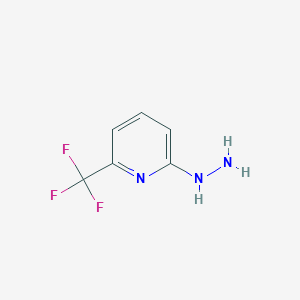

2-Hydrazino-6-(trifluoromethyl)pyridine

Beschreibung

Significance and Context within Fluorinated Pyridine (B92270) Chemistry

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govmdpi.com In the context of pyridine chemistry, the introduction of a trifluoromethyl group imparts several significant effects. The trifluoromethyl group is highly electron-withdrawing, which influences the reactivity and stability of the pyridine ring. ontosight.ai This electronic effect makes trifluoromethylpyridines (TFMPs) valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. ontosight.ainih.gov

The presence of fluorine can enhance the biological activity and pharmacokinetic profiles of drug candidates. nih.govresearchoutreach.org For instance, the trifluoromethyl group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. acs.org Consequently, TFMP derivatives are key structural motifs in numerous commercialized agrochemicals and pharmaceuticals. nih.govjst.go.jp The development of synthetic methods to create fluorinated pyridines is an active area of research, with techniques ranging from chlorine/fluorine exchange to the direct introduction of trifluoromethyl groups. nih.govnih.gov 2-Hydrazino-6-(trifluoromethyl)pyridine serves as a prime example of a fluorinated pyridine designed for further chemical elaboration, where the fluorinated ring provides a stable scaffold with desirable electronic properties, and the hydrazino group offers a site for subsequent reactions.

Historical Perspective of Hydrazine (B178648) and Trifluoromethyl Pyridine Derivatives in Organic Synthesis and Medicinal Chemistry

Hydrazine and its derivatives have a long and rich history in organic synthesis. nih.gov Traditionally used for the characterization of carbonyl compounds, the utility of hydrazines has expanded significantly. nih.gov They are now recognized as versatile reagents and building blocks for constructing a wide array of molecular architectures, particularly nitrogen-containing heterocycles like pyrazoles and pyridazines. nbinno.com The N-N bond is a key structural feature in many bioactive agents, and functionalized hydrazines are invaluable in creating complex molecules for the pharmaceutical and agricultural industries. nih.govnbinno.com The reactivity of hydrazine derivatives as nucleophiles and their role in condensation and cyclization reactions are fundamental to their broad applicability in synthesis. nbinno.com

The journey of trifluoromethyl pyridine derivatives in medicinal and agrochemical chemistry began with the understanding that incorporating a trifluoromethyl group into a pyridine ring could lead to compounds with enhanced biological efficacy. nih.gov The first synthesis of an aromatic compound with a trifluoromethyl group was reported in the late 19th century, and the introduction of this group into a pyridine ring followed in 1947. nih.gov Since then, the demand for trifluoromethylpyridine intermediates has grown substantially. researchoutreach.orgjst.go.jp Many successful agrochemicals, such as the herbicide Fluazifop-butyl, and various pharmaceuticals contain the TFMP moiety. nih.govjst.go.jp The biological activity of these compounds is attributed to the unique combination of the physicochemical properties of fluorine and the characteristics of the pyridine ring. nih.gov The development of this compound is a logical progression in this field, combining the proven synthetic utility of the hydrazine group with the beneficial properties of the trifluoromethylpyridine scaffold to enable the discovery of new bioactive molecules. nih.govresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

[6-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3-5(11-4)12-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAIGTRIQMKRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537387 | |

| Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94239-06-2 | |

| Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazino 6 Trifluoromethyl Pyridine and Its Precursors

Established Synthetic Pathways to 2-Hydrazino-6-(trifluoromethyl)pyridine

The primary routes to this compound involve the derivatization of pre-functionalized pyridine (B92270) rings, most commonly through nucleophilic substitution on halogenated precursors.

The most prevalent and direct method for synthesizing this compound is through the reaction of a 2-halo-6-(trifluoromethyl)pyridine with a hydrazine (B178648) source. The halogen atom at the 2-position of the pyridine ring serves as an effective leaving group, facilitating nucleophilic attack by hydrazine.

The reaction involves the nucleophilic aromatic substitution of a halogen atom (typically chlorine) on the pyridine ring by the hydrazinyl group (-NHNH2). lookchem.comresearchgate.net This transformation is a widely used method for introducing a hydrazine moiety onto heteroaromatic systems. nih.gov The starting material is typically 2-chloro-6-(trifluoromethyl)pyridine (B1580974), which is treated with hydrazine hydrate (B1144303). chemicalbook.com The nitrogen atom of the hydrazine acts as the nucleophile, attacking the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of the desired product. google.com This approach is analogous to syntheses of other hydrazinopyridines, such as 6'-hydrazino-2,2'-bipyridine (B8589025) from its corresponding chloro-derivative. prepchem.com

The efficiency of the nucleophilic substitution is highly dependent on the reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the exclusion of atmospheric gases that can cause side reactions.

Solvent: A range of solvents can be employed, with alcohols such as ethanol (B145695) being common. chemicalbook.com Other solvents reported for similar reactions include pyridine and N,N-dimethylpropanolamine. prepchem.comgoogle.com

Temperature: The reaction is typically conducted at elevated temperatures to ensure a sufficient reaction rate. Refluxing conditions are frequently utilized. chemicalbook.comprepchem.com Specific temperature ranges of 100-150 °C, with an optimal range of 125-130 °C, have been noted to promote rapid substitution while minimizing by-product formation. google.com

Atmosphere: To optimize yield and purity, the reaction is often carried out under an inert atmosphere, such as nitrogen or argon. This prevents hydrazine hydrate from absorbing carbon dioxide from the air, which could lead to undesired side reactions. google.com

The following table summarizes various reported conditions for the synthesis of hydrazinopyridine derivatives via nucleophilic substitution.

| Precursor | Reagent | Solvent | Temperature | Atmosphere | Citation |

| 2-chloropyridine derivative | Hydrazine hydrate | Ethanol | Reflux | Not specified | chemicalbook.com |

| 6'-chloro-2,2'-bipyridine | Anhydrous hydrazine | Pyridine | Reflux | Not specified | prepchem.com |

| 2,3-dichloropyridine | 80% Hydrazine hydrate | N,N-dimethylpropanolamine | 130 °C | Nitrogen | google.com |

While less direct than starting from halogenated precursors, this compound can also be conceptualized as being derived from hydroxyl- or thiol-substituted pyridines. This route typically involves converting the hydroxyl or thiol group into a better leaving group before reaction with hydrazine.

The necessary precursor, 2-hydroxy-6-(trifluoromethyl)pyridine, can be synthesized by reacting 2-chloro-6-(trifluoromethyl)pyridine with an aqueous alkali metal hydroxide (B78521) like NaOH or KOH in a sealed vessel at temperatures of at least 140 °C. google.com

Similarly, syntheses involving pyridine-2(1H)-thione precursors demonstrate the viability of using sulfur-based leaving groups. For instance, the reaction of 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione with hydrazine hydrate has been shown to produce the corresponding acetohydrazide derivative, indicating the reactivity of the thione or its tautomeric thiol form towards hydrazine. researchgate.net

Approaches from Halogenated Pyridine Precursors

Synthesis of Trifluoromethylpyridine Scaffolds

The availability of the 6-(trifluoromethyl)pyridine core is crucial for the synthesis of the final hydrazino product. Several methods exist for introducing the trifluoromethyl (-CF3) group onto a pyridine ring.

Direct fluorination methods are a primary strategy for producing trifluoromethylpyridines. These methods often involve the fluorination of a precursor containing a trichloromethyl (-CCl3) group, a process known as halogen exchange (Halex). nih.govjst.go.jp

One established approach is the vapor-phase fluorination of a chlorinated precursor. For example, 2-chloro-5-(trichloromethyl)pyridine (B1585791) can be fluorinated to produce 2-chloro-5-(trifluoromethyl)pyridine. nih.govjst.go.jp A more direct, one-step process involves simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts. nih.govjst.go.jp

Specific reagents used for the fluorination of trichloromethylpyridines include anhydrous hydrogen fluoride (B91410) (HF), often in the presence of a catalyst. google.com A patented method describes the synthesis of 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) by reacting 2-chloro-6-(trichloromethyl)pyridine with anhydrous HF using a mixed antimony halide catalyst (e.g., SbCl2F3 and SbCl3F2) under pressure. google.com Other fluorinating agents such as KF, NaF, or SbF3 can also be employed. google.com

More recent advancements have enabled the direct C-H trifluoromethylation of the pyridine ring, bypassing the need for a trichloromethyl precursor. One such method utilizes trifluoroacetic acid (TFA) as the trifluoromethyl source in the presence of a silver carbonate catalyst. This strategy allows for the regioselective introduction of the -CF3 group onto the pyridine ring under relatively mild conditions. researchgate.netacs.org

The table below outlines different direct fluorination methodologies for synthesizing trifluoromethylpyridine scaffolds.

| Precursor | Reagent(s) | Method | Product | Citation |

| 2-chloro-6-(trichloromethyl)pyridine | Anhydrous HF, Antimony halide catalyst | Halogen Exchange | 2-fluoro-6-(trifluoromethyl)pyridine | google.com |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, KF, NaF, or SbF3 | Halogen Exchange | 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine | google.com |

| 3-picoline | Chlorine, Fluorinating agent | Simultaneous vapor-phase chlorination/fluorination | Chloro-(trifluoromethyl)pyridines | nih.govjst.go.jp |

| Pyridine | Trifluoroacetic acid (TFA), Silver carbonate | Direct C-H Trifluoromethylation | Trifluoromethylpyridine | researchgate.netacs.org |

Cyclocondensation Strategies Utilizing Trifluoromethyl Building Blocks

The construction of the pyridine ring integrated with a trifluoromethyl group can be efficiently achieved through cyclocondensation reactions. This bottom-up approach involves assembling the heterocyclic ring from smaller, acyclic trifluoromethyl-containing building blocks. nih.govresearchgate.net This strategy is particularly valuable as it embeds the crucial CF3 group at an early stage of the synthesis.

Several key building blocks are commonly employed in these reactions. nih.govresearchgate.net The selection of a specific building block influences the substitution pattern of the resulting trifluoromethylpyridine. A notable example is the use of ethyl 4,4,4-trifluoro-3-oxobutanoate in a condensation reaction with 3-methylbutanal (B7770604) to form a key intermediate for various agrochemicals. nih.gov The reaction of 2-hydrazino-4,6-dimethylpyrimidine with various trifluoromethyl-β-diketones has also been studied, demonstrating that reaction conditions (neutral vs. acidic) can influence product outcomes, leading to either 5-hydroxy-5-trifluoromethylpyrazolines or 3-trifluoromethylpyrazoles. researchgate.net

| Trifluoromethyl Building Block | Reaction Type | Typical Reactant Partner(s) | Resulting Structure |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Hantzsch-type condensation | Aldehydes, Ammonia (B1221849) source | Dihydropyridine (B1217469), subsequently oxidized to Pyridine |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Annulation | Enamines, Enolates | Substituted Pyridines |

| Ethyl 2,2,2-trifluoroacetate | Condensation | α,β-Unsaturated ketones/aldehydes | Pyridones |

| 2,2,2-Trifluoroacetyl chloride | Acylation followed by cyclization | β-Enamino ketones/esters | Pyridine derivatives |

This table summarizes common trifluoromethyl-containing building blocks and their application in pyridine ring synthesis. nih.govresearchgate.net

These cyclocondensation strategies offer a direct and versatile route to a wide array of trifluoromethylpyridine derivatives, which serve as immediate precursors to compounds like this compound.

Advanced Synthetic Techniques for Functionalized Trifluoromethylpyridines

Beyond classical cyclocondensation, advanced synthetic methods have been developed to provide more efficient and regioselective access to functionalized trifluoromethylpyridines. These techniques often employ modern catalytic systems and novel reagents to achieve transformations that are otherwise challenging.

One such powerful method is the Bohlmann–Rahtz heteroannulation reaction. A study describes an efficient synthesis of polysubstituted trifluoromethylpyridines using trifluoromethyl-α,β-ynones as the key building blocks. acs.org In this protocol, the trifluoromethyl-α,β-ynones react with β-enamino esters or ketones in the presence of a zinc bromide (ZnBr2) catalyst. This approach is distinguished by its use of readily available starting materials, mild reaction conditions, and high atom economy, providing good yields of the desired pyridine derivatives. acs.org

Other advanced strategies focus on the late-stage introduction or modification of functional groups on a pre-formed pyridine ring. These include:

Decarboxylative Trifluoromethylation: This method generates trifluoromethyl radicals from stable and inexpensive sources like trifluoroacetic acid, which can then be used to introduce the CF3 group onto the pyridine scaffold. researchgate.net

C-H Activation/Fluorination: Direct C-H fluorination of pyridines using potent fluorinating agents like AgF2 under mild conditions represents a cutting-edge technique for late-stage functionalization. cas.cn This avoids the need for pre-functionalized substrates.

Photocatalysis: The use of light-mediated reactions has opened new avenues for trifluoromethylation, often proceeding under very mild conditions with high functional group tolerance. researchgate.net

| Technique | Key Reagents / Catalyst | Description | Advantages |

| Bohlmann–Rahtz Heteroannulation | Trifluoromethyl-α,β-ynones, ZnBr₂ | Cyclocondensation reaction between ynones and β-enamino esters/ketones. acs.org | Mild conditions, high atom economy, good yields. acs.org |

| Decarboxylative Trifluoromethylation | Trifluoroacetic acid (TFA), Photoredox catalyst | Generation of CF₃ radicals from TFA for addition to aromatic rings. researchgate.net | Uses inexpensive and stable CF₃ source. researchgate.net |

| Direct C-H Fluorination | Silver(II) fluoride (AgF₂) | Nucleophilic heteroaromatic substitution via direct activation of C-H bonds. cas.cn | Late-stage functionalization, avoids pre-activation. cas.cn |

This table outlines selected advanced synthetic methods for preparing functionalized trifluoromethylpyridines.

These advanced methodologies provide powerful tools for synthesizing complex pyridine derivatives that are crucial precursors for a variety of specialized chemical compounds.

Green Chemistry Principles in the Synthesis of this compound and Analogues

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of pyridine derivatives, these principles are applied to minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.netnih.gov Key strategies include the development of one-pot reactions, the use of environmentally benign solvents and catalysts, and the application of alternative energy sources. researchgate.netnih.gov

Several techniques have been developed to create pyridine derivatives more sustainably:

Multicomponent One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent waste, time, and energy. The Biginelli and Hantzsch reactions are classic examples that have been adapted using greener conditions. researchgate.nettandfonline.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully used to accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. researchgate.nettandfonline.com

Green Catalysts and Solvents: The replacement of hazardous and stoichiometric reagents with catalytic systems, particularly those based on abundant metals like iron, is a key focus. rsc.org Similarly, replacing volatile organic solvents with water, ethanol, or even solvent-free conditions significantly improves the environmental profile of a synthesis. researchgate.netacs.org An optimized process for a related pyridyl sulfone, for instance, featured a tandem SNAr/oxidation in a non-reactive solvent to avoid hazardous reagents like benzenesulfonyl cyanide and excess crotonaldehyde. acs.org

| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit |

| Waste Prevention | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions researchgate.net | Reduced solvent use, energy, and material loss. |

| Safer Solvents | Use of chlorinated solvents (e.g., DCM) or aprotic solvents (e.g., DMF) | Water, ethanol, or solvent-free conditions researchgate.netacs.org | Reduced toxicity and environmental pollution. |

| Energy Efficiency | Conventional reflux heating for extended periods | Microwave irradiation, ultrasound sonication tandfonline.com | Drastically reduced reaction times and energy consumption. |

| Catalysis | Stoichiometric, often hazardous, reagents | Recyclable or non-toxic catalysts (e.g., FeCl₃) rsc.org | Reduced waste, increased atom economy, improved safety. |

This table compares traditional synthetic methods with green chemistry alternatives in the context of pyridine synthesis.

By integrating these green chemistry principles, the synthesis of precursors for this compound can be made more efficient, safer, and environmentally sustainable.

Reactivity and Reaction Pathways of 2 Hydrazino 6 Trifluoromethyl Pyridine

Chemical Transformations Involving the Hydrazino Group

The hydrazino group (-NHNH2) is a versatile functional group that readily participates in a variety of chemical reactions, including oxidation, condensation, and nucleophilic substitution.

Oxidation Reactions

The oxidation of hydrazine (B178648) derivatives can lead to a range of products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of 2-hydrazino-6-(trifluoromethyl)pyridine are not extensively documented in publicly available literature, the general chemistry of hydrazine oxidation suggests potential pathways. Mild oxidizing agents can convert hydrazines to diazenes, which can be intermediates in various synthetic transformations. Stronger oxidation can lead to the cleavage of the nitrogen-nitrogen bond, potentially resulting in the formation of 2-amino-6-(trifluoromethyl)pyridine (B1268507) or even the complete removal of the nitrogen-containing group to yield 6-(trifluoromethyl)pyridine. The specific outcomes of such reactions with this compound would require dedicated experimental investigation.

Condensation Reactions with Carbonyl Compounds

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds such as aldehydes and ketones to form hydrazones. This reaction is a cornerstone of heterocyclic synthesis.

This compound readily reacts with a wide array of aldehydes and ketones to furnish the corresponding hydrazones. This condensation reaction typically proceeds under mild, often acidic, conditions which catalyze the nucleophilic attack of the terminal nitrogen of the hydrazino group on the carbonyl carbon, followed by dehydration. The general mechanism involves the formation of a carbinolamine intermediate which then eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

The formation of these hydrazones serves as a crucial initial step for the construction of more complex molecular architectures.

Table 1: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Resulting Hydrazone/Schiff Base |

| Benzaldehyde | (E)-1-(phenylmethylene)-2-(6-(trifluoromethyl)pyridin-2-yl)hydrazine |

| Acetone | 1-(propan-2-ylidene)-2-(6-(trifluoromethyl)pyridin-2-yl)hydrazine |

| 4-Methoxybenzaldehyde | (E)-1-((4-methoxyphenyl)methylene)-2-(6-(trifluoromethyl)pyridin-2-yl)hydrazine |

Note: The specific yields and reaction conditions for these transformations with this compound would be dependent on the specific experimental setup.

The hydrazones derived from this compound are valuable intermediates for the synthesis of a variety of heterocyclic compounds. The presence of the pyridine (B92270) ring and the reactive hydrazone functionality allows for intramolecular cyclization reactions, leading to fused ring systems.

For instance, the reaction of this compound with β-dicarbonyl compounds, such as 1,3-diketones or β-ketoesters, is a well-established method for the synthesis of pyrazoles. The initial condensation forms a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to afford the stable aromatic pyrazole (B372694) ring.

A closely related and synthetically important transformation is the formation of triazolopyridines. A patent describes the reaction of a similar compound, 2-hydrazino-3-chloro-5-trifluoromethylpyridine, with various carboxylic acids under ultrasonic irradiation in the presence of phosphorus oxychloride to yield 3-substituted-1,2,4-triazolo[4,3-a]pyridines. google.com This reaction proceeds via the formation of an acylhydrazide intermediate, which then undergoes dehydrative cyclization. The yields for these reactions are reported to be in the range of 35-70%. google.com

Table 2: Synthesis of Triazolopyridine Derivatives

| Reactant | Product | Yield (%) | Melting Point (°C) |

| 2-hydrazino-3-chloro-5-trifluoromethylpyridine + 3-methylbenzoic acid | 3-(3-methylphenyl)-1,2,4-triazolo-(6-trifluoromethyl-8-chloro)-[4,3-a]-pyridine | 35 | 52-55 |

| 2-hydrazino-3-chloro-5-trifluoromethylpyridine + 4-methoxybenzoic acid | 3-(4-methoxyphenyl)-1,2,4-triazolo-(6-trifluoromethyl-8-chloro)-[4,3-a]-pyridine | 70 | 123-127 |

Data sourced from patent CN103613594A. google.com

Nucleophilic Substitution Reactions

The hydrazino group in this compound can also act as a nucleophile in substitution reactions. For example, it can displace leaving groups on other molecules. However, a more common reaction pathway involves the nucleophilic character of the pyridine ring nitrogen or the exocyclic amino group, which can be influenced by the electronic nature of the substituents on the pyridine ring.

Reactions Involving the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the potent electron-withdrawing effect of the trifluoromethyl group at the 6-position. This electronic characteristic makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).

Influence of the Trifluoromethyl Group on Ring Reactivity

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the reactivity of the pyridine ring is profound.

Electronic Effect: The high electronegativity of the fluorine atoms causes a strong inductive effect (-I), pulling electron density away from the aromatic ring. This is quantified by its Hammett constant (σₚ) of 0.54, which indicates a strong electron-withdrawing nature. nih.gov

Deactivation towards Electrophiles: By significantly lowering the electron density of the pyridine ring, the CF₃ group makes the molecule highly resistant to attack by electrophiles.

Activation towards Nucleophiles: The CF₃ group strongly stabilizes the anionic intermediate formed during nucleophilic aromatic substitution, thereby lowering the activation energy and accelerating the reaction. acs.org This makes positions ortho and para to the CF₃ group highly susceptible to nucleophilic attack. mdpi.com In flazasulfuron, a related trifluoromethylpyridine derivative, this electronic effect is so pronounced that it can trigger intramolecular nucleophilic aromatic substitution reactions. nih.gov

| Substituent | Electronic Effect | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |

|---|---|---|---|

| Pyridine Nitrogen | Electron-withdrawing (Inductive) | Deactivating | Activating (at C2, C4, C6) |

| -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing | Strongly Deactivating | Strongly Activating |

| -NHNH₂ (Hydrazino) | Electron-donating (Resonance) | Activating | Deactivating |

Ligand Chemistry and Coordination Behavior

The structure of this compound, featuring both a pyridine ring nitrogen and a hydrazino group, makes it a potent ligand for forming metal complexes. Hydrazones and related hydrazine-containing compounds are well-studied for their versatile coordination chemistry. researchgate.netjocpr.comcyberleninka.ru

Chelation Properties of the Hydrazino Moiety

The hydrazino group (-NHNH₂) contains two nitrogen atoms with lone pairs of electrons, making them available for coordination to metal centers. In conjunction with the adjacent pyridine ring nitrogen, the 2-hydrazino substituent can act as a bidentate chelating ligand. This chelation involves the formation of two coordinate bonds from the ligand to a single central metal ion, resulting in a stable five-membered ring structure. This arrangement is a common coordination mode for 2-hydrazinopyridine (B147025) derivatives and enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. researchgate.net The ability of pyridine-based compounds to form stable chelates with various metals is well-documented. nih.gov

Formation of Metal Complexes

This compound is expected to react with a wide range of transition metal salts to form stable coordination complexes. cyberleninka.runih.gov The synthesis typically involves reacting the ligand with a metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Pd(II), etc.) in a suitable solvent like ethanol (B145695) or methanol. cyberleninka.ru The hydrazino group can also undergo condensation reactions with aldehydes or ketones to form hydrazone Schiff bases, which are themselves versatile multidentate ligands capable of forming stable and diverse metal complexes. jocpr.comresearchgate.net The resulting complexes can exhibit various coordination geometries, such as octahedral or square planar, depending on the metal ion, its oxidation state, and the ligand-to-metal ratio. nih.gov

Catalytic Applications of Metal-2-Hydrazino-6-(trifluoromethyl)pyridine Complexes

While specific catalytic applications for complexes of this compound have not been detailed in the reviewed literature, metal complexes derived from hydrazone and pyridine-based ligands are an active area of research in catalysis. researchgate.netscispace.comsemanticscholar.org These complexes have shown promise in a variety of chemical transformations. The combination of the pyridine ring and the hydrazino moiety provides a robust coordination environment that can be fine-tuned by the choice of the metal center. jocpr.com Based on analogous systems, potential applications for such complexes could include oxidation reactions, reduction reactions, and carbon-carbon bond-forming reactions. The trifluoromethyl group, while not directly involved in coordination, can influence the catalytic activity by modifying the electronic properties (Lewis acidity) of the metal center.

| Metal Ion | Potential Complex Geometry | Reported Applications of Analogous Complexes |

|---|---|---|

| Copper (Cu²⁺) | Square Planar, Octahedral | Catalysis, Antimicrobial agents jocpr.comsemanticscholar.org |

| Nickel (Ni²⁺) | Square Planar, Octahedral | Catalysis, Antiviral agents researchgate.netscispace.com |

| Palladium (Pd²⁺) | Square Planar | Cross-coupling reactions, Anticancer agents researchgate.net |

| Cobalt (Co²⁺) | Tetrahedral, Octahedral | Oxidation catalysis, Enzyme inhibition jocpr.com |

| Platinum (Pt²⁺) | Square Planar | Antitumor agents, Luminescent materials researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Hydrazino 6 Trifluoromethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement, connectivity, and dynamics of a molecule in solution. For 2-Hydrazino-6-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the hydrazino substituent. The pyridine ring protons at positions 3, 4, and 5 form a coupled spin system.

Aromatic Region: The proton at position 4 (H-4) is anticipated to appear as a triplet, resulting from coupling to both H-3 and H-5. The H-3 and H-5 protons would likely appear as doublets or doublet of doublets. Due to the strong electron-withdrawing nature of the trifluoromethyl group at C-6, the adjacent H-5 proton is expected to be deshielded and resonate at a downfield chemical shift compared to the parent 2-hydrazinopyridine (B147025). chemicalbook.com Conversely, the electron-donating hydrazino group at C-2 would shield the adjacent H-3 proton, causing an upfield shift.

Hydrazino Protons: The hydrazino group (-NH-NH₂) gives rise to two signals. These signals are often broad due to quadrupole effects of the nitrogen atoms and chemical exchange. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.

Conformational Analysis: The conformation of the hydrazino group relative to the pyridine ring can be influenced by intramolecular hydrogen bonding between one of the hydrazino protons and the pyridine ring nitrogen. This interaction can restrict rotation around the C-N bond, leading to observable changes in the chemical shifts of nearby protons, particularly H-3. Variable temperature NMR studies can be employed to investigate such dynamic processes. Additionally, the use of different solvents, such as comparing spectra in CDCl₃ versus a hydrogen-bond accepting solvent like pyridine-d₅, can help elucidate these interactions through solvent-induced shifts. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~6.5 - 6.8 | d or dd | Shielded by the adjacent -NHNH₂ group. |

| H-4 | ~7.4 - 7.7 | t | Couples to both H-3 and H-5. |

| H-5 | ~6.8 - 7.1 | d or dd | Influenced by the adjacent -CF₃ group. |

| -NH- | Variable (e.g., 7.0 - 8.0) | br s | Broad signal, solvent and concentration dependent. |

| -NH₂ | Variable (e.g., 4.0 - 5.0) | br s | Broad signal, solvent and concentration dependent. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected.

C-2 and C-6: The carbons directly attached to the substituents are significantly affected. C-2, bonded to the hydrazino group, will appear at a downfield shift (typically >155 ppm) due to the electronegativity of nitrogen. C-6, bearing the trifluoromethyl group, will also be downfield shifted and, crucially, will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F).

C-3, C-4, and C-5: The chemical shifts of the other ring carbons are influenced by the electronic effects of the substituents. The signal for C-4 is typically found around 138-140 ppm in similar pyridine derivatives. C-3 and C-5 will show shifts influenced by the shielding effect of the hydrazino group and the deshielding effect of the trifluoromethyl group, respectively.

CF₃ Carbon: The carbon of the trifluoromethyl group itself will also be observed as a quartet with a large C-F coupling constant and typically resonates around 120-125 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Notes |

|---|---|---|---|

| C-2 | ~158 - 162 | Singlet | Attached to the hydrazino group. |

| C-3 | ~105 - 110 | Singlet | Shielded by the adjacent hydrazino group. |

| C-4 | ~138 - 142 | Singlet | Least affected by substituents. |

| C-5 | ~112 - 117 | Quartet (small coupling) | Slightly shielded, may show small ²JC-F coupling. |

| C-6 | ~145 - 150 | Quartet (large ¹JC-F) | Attached to the trifluoromethyl group. |

| -CF₃ | ~120 - 124 | Quartet (large ¹JC-F) | Trifluoromethyl carbon. rsc.org |

¹⁹F NMR is an exceptionally sensitive and specific technique for characterizing fluorine-containing compounds. The trifluoromethyl group in this compound will produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this singlet is diagnostic of the electronic environment of the CF₃ group. For a trifluoromethyl group attached to a pyridine ring, the chemical shift typically appears in the range of -62 to -65 ppm relative to a CFCl₃ standard. rsc.orgspectrabase.com This single peak confirms the presence of the CF₃ group and indicates that all three fluorine atoms are chemically equivalent, as expected.

While 1D NMR spectra provide essential data, 2D NMR experiments are often necessary for unambiguous assignment of all signals and complete structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the pyridine ring protons, showing clear cross-peaks between H-3/H-4 and H-4/H-5, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the signals for H-3, H-4, and H-5 to their corresponding C-3, C-4, and C-5 signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying the substitution pattern by showing correlations between protons and carbons over two or three bonds. Key expected correlations include those from H-5 to the quaternary carbon C-6 and the CF₃ carbon, and from H-3 to the quaternary carbon C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide through-space correlations, offering insights into the molecule's preferred conformation. nih.gov For instance, a NOE cross-peak between the -NH proton of the hydrazino group and the H-5 proton would suggest a conformation where these groups are in close spatial proximity.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the hydrazino group, the trifluoromethyl group, and the pyridine ring. nih.gov

N-H Vibrations: The hydrazino group will exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, two bands may be observed for the symmetric and asymmetric stretching of the -NH₂ group, along with a separate band for the -NH stretch. N-H bending vibrations (scissoring) are expected around 1600-1650 cm⁻¹.

Pyridine Ring Vibrations: The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. researchgate.net

C-F Vibrations: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorption bands. These are typically observed in the 1100-1350 cm⁻¹ region and are often the most intense peaks in the spectrum, providing clear evidence for the presence of the CF₃ group. jocpr.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (-NH₂) | 3300 - 3400 | Medium |

| N-H stretch (-NH-) | 3200 - 3300 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| N-H bend | 1600 - 1650 | Medium-Strong |

| Pyridine Ring (C=C, C=N) stretch | 1400 - 1600 | Medium-Strong |

| C-F stretch (-CF₃) | 1100 - 1350 | Very Strong |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-hydrazinopyridine |

| 2-Chloro-6-(trifluoromethyl)pyridine (B1580974) |

| 2-methoxy-3-(trifluoromethyl)pyridine |

| 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine |

| Trifluoromethane (Fluoroform) |

Computational Vibrational Analysis (DFT) for Spectral Interpretation

Density Functional Theory (DFT) serves as a powerful tool for interpreting the vibrational spectra (Infrared and Raman) of complex molecules like this compound. By calculating the molecule's optimized geometry and corresponding vibrational frequencies, a detailed assignment of the experimental spectral bands can be achieved. Typically, calculations are performed using methods like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net

The computational analysis for a related compound, 2-methoxy-3-(trifluoromethyl)pyridine, revealed distinct vibrational modes associated with the pyridine ring, the trifluoromethyl group (CF3), and the substituent at the 2-position. researchgate.net For this compound, the key vibrational modes would include N-H stretching and bending of the hydrazino group, C-F stretching and deformation modes of the CF3 group, and characteristic pyridine ring stretching and breathing modes.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., 0.96) to improve agreement with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion).

Table 1: Representative DFT-Calculated Vibrational Modes for Substituted Pyridines Based on data from analogous compounds.

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment (Potential Energy Distribution) |

| ~3450-3300 | N-H stretching (hydrazino group) |

| ~3100-3000 | Aromatic C-H stretching |

| ~1620-1580 | Pyridine ring C=C and C=N stretching |

| ~1500-1450 | Pyridine ring stretching |

| ~1350-1300 | C-F symmetric stretching (CF3 group) |

| ~1180-1120 | C-F asymmetric stretching (CF3 group) |

| ~800-750 | C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the transitions of electrons from ground states to excited states upon absorption of ultraviolet or visible light. The spectrum of pyridine and its derivatives is characterized by two main types of electronic transitions: π → π* and n → π*. libretexts.org

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. These are typically high-intensity absorptions. The n → π* transitions involve the promotion of a non-bonding electron, such as one from the lone pair on a nitrogen atom, to an antibonding π* orbital. These transitions are generally of lower intensity. libretexts.org

For hydrazino-substituted pyridines, the electronic spectrum can be complex. A study on the structurally similar 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile showed three distinct absorption maxima, indicating a complex interplay of electronic transitions influenced by the various substituents.

Absorption Spectra and Solvent Effects

The position and intensity of absorption bands in the UV-Vis spectrum are sensitive to the solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. ijiset.com

For pyridine derivatives, a change in solvent polarity can induce significant shifts in the absorption maxima (λmax).

Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to a blue shift for n → π* transitions. Polar, protic solvents can stabilize the non-bonding electrons on the nitrogen atom through hydrogen bonding, increasing the energy gap for the transition. libretexts.org

Bathochromic Shift (Red Shift): Conversely, π → π* transitions often exhibit a red shift with increasing solvent polarity. The excited state (π*) is typically more polar than the ground state (π), and is therefore better stabilized by polar solvents, which lowers the energy gap for the transition. libretexts.org

Studies on various heterocyclic azo dyes and other pyridine derivatives confirm that solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) can cause notable bathochromic shifts compared to less polar solvents. ekb.egsemanticscholar.org

Table 2: Predicted Solvent Effects on the Absorption Maxima (λmax) of this compound Illustrative data based on typical solvent effects on related compounds.

| Solvent | Polarity Index | Predicted λmax for n → π* (nm) | Predicted λmax for π → π* (nm) |

| Hexane | 0.1 | ~345 | ~275 |

| Chloroform | 4.1 | ~340 | ~278 |

| Ethanol (B145695) | 4.3 | ~330 | ~282 |

| DMSO | 7.2 | ~325 | ~285 |

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed photons and reached an excited electronic state. While many aromatic compounds are fluorescent, this property is highly sensitive to molecular structure.

Research on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile revealed that this compound does not emit fluorescence. researchgate.net The presence of the nitro group, a known fluorescence quencher, and the hydrazino group likely contribute to non-radiative decay pathways that outcompete fluorescence emission. In contrast, some 2-amino-3-cyanopyridine (B104079) derivatives have been shown to be fluorescent, indicating that the specific nature of the substituents is critical. sciforum.net Given the structural similarities to non-fluorescent hydrazinopyridines, this compound is also expected to exhibit very weak or negligible fluorescence.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Property Prediction

TD-DFT is a computational quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com It calculates the energies of electronic excited states, allowing for the simulation of the UV-Vis spectrum. This theoretical spectrum can then be compared with experimental data to assign specific absorption bands to particular electronic transitions, such as those between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kbhgroup.in

The method, often employing functionals like B3LYP or CAM-B3LYP, can accurately predict the λmax values and the oscillator strengths (a measure of transition probability) for the main electronic transitions. mdpi.comresearchgate.net For this compound, TD-DFT calculations would identify the primary HOMO→LUMO transition and other significant transitions (e.g., HOMO-1→LUMO, HOMO→LUMO+1), characterizing them as either π → π* or n → π* based on the nature of the involved molecular orbitals.

Table 3: Hypothetical TD-DFT Calculation Results for this compound in a Polar Solvent

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~335 | 0.08 | HOMO → LUMO (n → π) |

| S0 → S2 | ~280 | 0.45 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | ~245 | 0.32 | HOMO → LUMO+1 (π → π*) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

For hydrazone and hydrazinyl pyridine derivatives, XRD studies have provided crucial structural insights. tandfonline.comnih.gov For example, the crystal structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine was determined to be monoclinic, belonging to the C2/c space group. nih.gov Similarly, 2-bromo-6-hydrazinylpyridine (B1342697) crystallizes in the orthorhombic P212121 space group. nih.gov These studies reveal that the conformation around the C-N-N-H linkage is a key structural feature. An XRD analysis of this compound would provide its exact molecular geometry and crystallographic parameters.

Crystal Packing and Intermolecular Interactions, Including Hydrogen Bonding

The way molecules pack in a crystal is governed by intermolecular forces, with hydrogen bonding often playing a dominant role in nitrogen-containing heterocycles. The hydrazino group (-NHNH2) in this compound is both a hydrogen bond donor (the N-H groups) and an acceptor (the lone pairs on the nitrogen atoms). The pyridine ring nitrogen is also a strong hydrogen bond acceptor.

Crystal structure analyses of related hydrazinopyridines consistently show extensive hydrogen bonding networks. researchgate.netnih.gov Common interactions include:

N-H···N bonds: These are very common, linking the hydrazino group of one molecule to the pyridine nitrogen of another, often forming dimers or chains. nih.gov

N-H···O bonds: If other acceptor atoms like oxygen are present (e.g., in nitro derivatives), these bonds also contribute significantly to the crystal packing. researchgate.net

These interactions guide the self-assembly of the molecules into well-defined supramolecular structures, such as layers or three-dimensional networks, which dictate the physical properties of the solid material. researchgate.net

Table 4: Common Intermolecular Interactions Observed in Crystalline Hydrazinopyridine Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Resulting Motif |

| Hydrogen Bond | N-H (hydrazino) | N (pyridine) | 2.9 - 3.2 | Dimer, Chain |

| Hydrogen Bond | N-H (hydrazino) | N (hydrazino) | 3.0 - 3.3 | Chain, Layer |

| Halogen Bond | Br | Br | ~3.5 | Inter-chain linkage |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.5 - 3.8 | Columnar stacks |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the characterization of this compound and its derivatives, mass spectrometry plays a crucial role in confirming molecular identity and elucidating structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas.

For this compound, the exact mass can be calculated based on the precise masses of its constituent atoms (Carbon-12: 12.000000 Da, Hydrogen-1: 1.007825 Da, Nitrogen-14: 14.003074 Da, Fluorine-19: 18.998403 Da). The theoretically calculated monoisotopic mass of this compound (C₆H₆F₃N₃) is 177.05138 Da. nist.gov Experimental determination of the mass of the protonated molecule, [M+H]⁺, using HRMS would be expected to yield a value extremely close to this calculated mass, typically within a few parts per million (ppm), thereby confirming its elemental composition.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₆H₆F₃N₃ | 177.05138 |

This table presents the calculated exact mass for the parent compound, which serves as a reference for HRMS analysis.

Fragmentation Pathways and Structural Confirmation

The mass spectrum of the parent compound, 2-hydrazinopyridine, shows a prominent molecular ion peak and several key fragment ions. The fragmentation is initiated by the loss of the hydrazino group or cleavage within the pyridine ring.

For this compound, the presence of the electron-withdrawing trifluoromethyl (CF₃) group is expected to significantly influence the fragmentation pattern. The strong C-F bonds and the stability of the CF₃ group will likely result in characteristic neutral losses and fragment ions.

Proposed Fragmentation Pathways:

A primary fragmentation pathway for this compound would likely involve the cleavage of the N-N bond of the hydrazino group, leading to the loss of a neutral NH₂ radical (16 Da) or ammonia (B1221849) (17 Da) after hydrogen rearrangement. Another probable fragmentation is the loss of the entire hydrazino group (N₂H₃, 31 Da) to form a stable pyridinium-like ion.

Furthermore, fragmentation of the pyridine ring itself can occur. The trifluoromethyl group can be lost as a CF₃ radical (69 Da), or through rearrangements, losses of HF (20 Da) or other fluorine-containing fragments might be observed.

Below is a table of proposed major fragment ions for this compound based on these general principles.

| Proposed Fragment Ion Structure | m/z (Proposed) | Neutral Loss |

| [M - NH₂]⁺ | 161 | NH₂ |

| [M - N₂H₃]⁺ | 146 | N₂H₃ |

| [M - CF₃]⁺ | 108 | CF₃ |

| [C₅H₃FN₃]⁺ | 124 | HF + HCN |

| [C₅H₄N]⁺ | 78 | CF₃ + N₂H |

This interactive table outlines the plausible fragmentation patterns and the corresponding mass-to-charge ratios of the resulting ions, providing a basis for structural confirmation in experimental mass spectra.

The analysis of the fragmentation patterns of derivatives of this compound would similarly depend on the nature of the substituent. Different functional groups would introduce new cleavage sites and direct the fragmentation in predictable ways, allowing for the structural elucidation of a wide range of related compounds.

Computational Chemistry and Theoretical Studies on 2 Hydrazino 6 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 2-Hydrazino-6-(trifluoromethyl)pyridine, DFT would be the standard approach to understand its fundamental properties.

Geometry Optimization and Conformational Analysis

This analysis would theoretically determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. Conformational analysis would identify different spatial arrangements (conformers) of the hydrazino group relative to the pyridine (B92270) ring and calculate their relative energies to find the global minimum energy structure.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides insight into chemical stability and electronic transitions. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of interaction. For instance, in related hydrazinopyridine compounds, the nitrogen atoms of the hydrazino group and the pyridine ring are often identified as key nucleophilic sites.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can predict spectroscopic data. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transition wavelengths can be calculated and compared with experimental data to confirm the molecular structure. Such theoretical predictions are invaluable for interpreting experimental spectra.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could predict its behavior in a solvent, such as water or an organic solvent. This would provide insights into its solvation, diffusion, and how its conformation might change in a dynamic solution environment, offering a more realistic picture than gas-phase DFT calculations alone.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies attempt to correlate the chemical structure of compounds with their biological activity using statistical methods. If a series of related hydrazinopyridine derivatives were synthesized and tested for a specific biological activity, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds, including this compound, thereby guiding the design of more potent molecules. Studies on other pyridine hydrazone derivatives have successfully used 2D-QSAR models to characterize descriptors that control antimicrobial activities.

While the specific data for this compound is not available, the established utility of these computational methods highlights a clear opportunity for future research to characterize this compound and predict its chemical and biological properties.

Applications of 2 Hydrazino 6 Trifluoromethyl Pyridine in Chemical Synthesis and Beyond

Role as a Synthetic Intermediate in Organic Synthesis

2-Hydrazino-6-(trifluoromethyl)pyridine serves as a cornerstone in synthetic organic chemistry due to its reactive hydrazine (B178648) component, which readily participates in a variety of chemical transformations. This reactivity allows chemists to forge new carbon-nitrogen and nitrogen-nitrogen bonds, facilitating the assembly of intricate molecular architectures.

Building Block for Complex Heterocyclic Systems

The primary utility of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems. The hydrazine moiety, acting as a bidentate nucleophile, is perfectly suited for cyclocondensation reactions with 1,3-dielectrophilic partners. nih.govnih.govbeilstein-journals.org This reaction pathway is a classic and efficient method for constructing five- and six-membered rings fused to the parent pyridine (B92270) core.

A prominent example is the synthesis of pyrazole (B372694) derivatives. nih.govmdpi.com By reacting this compound with β-diketones or their equivalents, chemists can readily form the pyrazole ring, leading to the creation of pyrazolo[3,4-b]pyridine scaffolds. nih.govnih.govasianpubs.org The reaction conditions can be tuned to control regioselectivity, particularly when using asymmetrical trifluoromethyl-β-diketones, yielding specific isomers such as 5-trifluoromethylpyrazoles or intermediate 5-hydroxy-5-trifluoromethylpyrazolines. researchgate.net This methodology provides a direct route to highly functionalized, nitrogen-rich heterocyclic systems that are often difficult to synthesize through other means.

Beyond pyrazoles, this intermediate is utilized in creating other complex heterocycles, including triazolopyrimidines and pyridothienopyrimidines, by carefully selecting the cyclizing agent. researchgate.net These reactions underscore the compound's value as a modular building block for generating libraries of diverse heterocyclic structures.

Precursor for Bioactive Molecules

The heterocyclic systems derived from this compound are often not the final target but serve as crucial precursors for molecules with pronounced biological activity. chemmethod.com The incorporation of the 6-(trifluoromethyl)pyridine motif is a deliberate strategy in drug and pesticide design. The trifluoromethyl (CF3) group is known to enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

A significant class of bioactive molecules prepared from this intermediate are hydrazones. nih.gov These are formed by the condensation of the hydrazine group with various aldehydes and ketones. Hydrazone derivatives themselves exhibit a wide range of biological effects and also serve as versatile intermediates for further cyclization into other heterocyclic systems like pyrazoles and pyrazolines. nih.govresearchgate.net The synthesis of these molecules is foundational to the development of new therapeutic agents and agrochemicals, linking the compound's role as a synthetic building block directly to its utility in applied chemical sciences. nih.govchemscene.com

Medicinal Chemistry Applications and Pharmaceutical Development

The derivatives of this compound are of significant interest in medicinal chemistry, where they form the structural basis for a variety of therapeutic agents. The unique electronic properties conferred by the trifluoromethyl group often lead to enhanced potency and improved pharmacokinetic profiles. nih.gov

Development of Anticancer Agents

Researchers have extensively explored pyridine and pyrazole derivatives as potential anticancer agents. nih.govmdpi.com Derivatives synthesized from this compound have shown considerable promise in this area. Specifically, a series of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines were evaluated by the National Cancer Institute (NCI) for their anticancer activity. researchgate.net Many of these compounds demonstrated excellent growth inhibition against a panel of human cancer cell lines, with GI50 (50% growth inhibition) values in the low micromolar to nanomolar range. researchgate.net

One standout derivative, 2-((4-chloro-2-methylphenyl)amino)-N'-(2,6-dichlorobenzylidene)-6-(trifluoromethyl)nicotinohydrazide, inhibited the growth of all tested cancer cell lines with nanomolar potency and was selected for further in vivo testing. researchgate.net This highlights the potential of this chemical scaffold in developing new oncology therapeutics. The general strategy often involves creating hybrid molecules that combine the trifluoromethylpyridine core with other pharmacologically active moieties, such as pyrazoline or quinoline, to enhance cytotoxicity against cancer cells like neuroblastoma and breast adenocarcinoma lines. mdpi.com

Modulators of Biological Targets (e.g., Enzyme Inhibitors, Receptor Modulators)

The molecular frameworks derived from this compound are well-suited for designing specific modulators of biological targets like enzymes and receptors. The ability to systematically modify the structure allows for the fine-tuning of interactions within the binding sites of these proteins.

Derivatives have been successfully developed as potent and selective inhibitors of various enzymes. For example, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to act as inhibitors of carbonic anhydrase isoforms hCA I and hCA II. mdpi.comnih.gov Other derivatives have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways implicated in cancer and inflammatory diseases. mdpi.com Hydrazone derivatives have also been identified as potent inhibitors of monoamine oxidase (MAO) enzymes, which are important targets for treating neurological disorders. nih.gov

In the realm of receptor modulation, a series of 6-(trifluoromethyl)pyridine derivatives were designed as inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). researchgate.net RORγt is a critical transcription factor for the differentiation of pro-inflammatory Th17 cells, making it a promising target for autoimmune diseases. One of the most active compounds developed exhibited potent inhibitory activity with an IC50 value of 7.5 nM. researchgate.net Additionally, certain pyridine and pyrazine (B50134) derivatives have been patented as protein kinase modulators, indicating their potential to interfere with signaling pathways that are often dysregulated in diseases like cancer. google.comfrontiersin.orgresearchgate.net

| Derivative Class | Biological Target | Therapeutic Potential |

|---|---|---|

| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase (CA) I & II | Diuretics, Glaucoma Treatment mdpi.comnih.gov |

| Pyrazolo[1,5-a]pyrimidine Derivatives | Phosphoinositide 3-Kinase (PI3Kδ) | Inflammatory and Autoimmune Diseases mdpi.com |

| Hydrazone Derivatives | Monoamine Oxidase (MAO) | Antidepressants, Neuroprotective Agents nih.gov |

| 6-(Trifluoromethyl)pyridine Derivatives | RORγt Receptor (Inverse Agonist) | Autoimmune Diseases (e.g., Psoriasis) researchgate.net |

| Pyridine/Pyrazine Derivatives | Protein Kinases | Anticancer, Anti-inflammatory google.com |

Applications in Agrochemicals (e.g., Fungicides, Insecticides)

The trifluoromethylpyridine structure is a key component in many modern agrochemicals. nih.govresearchgate.netagropages.com Derivatives of this compound have been developed into potent agents for crop protection, addressing the need for new and effective fungicides and insecticides. researchgate.net

In the area of fungicides, acyl hydrazone derivatives containing the trifluoromethylpyridine moiety have been synthesized and tested against various plant diseases. nih.gov These compounds have shown efficacy against plant viruses, such as cucumber mosaic virus (CMV) and tobacco mosaic virus (TMV), as well as superior inhibitory activity against bacterial diseases. nih.gov Pyrazolecarboxamide derivatives bearing a hydrazone moiety have also demonstrated favorable antifungal activities against phytopathogenic fungi like Gibberella zeae and Fusarium oxysporum. nih.gov The mechanism of action for some of these compounds involves disrupting the fungal cell membrane. researchgate.netnih.gov

For insecticidal applications, various hydrazone derivatives have been synthesized and evaluated. mdpi.com Certain quinoline-based hydrazones showed potent activity against the larvae of Spodoptera litura, a significant agricultural pest. rsc.org Other studies have focused on developing insecticides against aphids, with some dihydropyridine (B1217469) and pyridazinone derivatives showing high efficacy. researchgate.net The trifluoromethyl group is often crucial for the observed insecticidal activity. mdpi.comresearchgate.net

| Derivative Class | Agrochemical Type | Target Organism/Disease |

|---|---|---|

| Acyl Hydrazone Derivatives | Antiviral / Bactericide | Cucumber Mosaic Virus (CMV), Tobacco Mosaic Virus (TMV), Xanthomonas oryzae pv. oryzae nih.gov |

| Pyrazolecarboxamide Hydrazones | Fungicide | Gibberella zeae, Fusarium oxysporum nih.gov |

| Quinoline-based Hydrazones | Insecticide | Spodoptera litura (Beet Armyworm) rsc.org |

| Halogenated Pyrazole Aldehydes | Fungicide / Nematicide | Sclerotinia sclerotiorum, Fusarium culmorum mdpi.com |

| Dihydropyridine Derivatives | Insecticide (Aphicide) | Aphis nerii (Oleander Aphid) researchgate.net |

Analytical Chemistry Applications

There is no available scientific literature detailing the use of this compound as a derivatization reagent for the purpose of enhancing detection in chromatography-mass spectrometry (LC-MS or GC-MS). Derivatization is a common strategy to improve the analytical properties of molecules, such as their volatility, ionization efficiency, or chromatographic retention. Hydrazine-containing reagents are often employed to react with carbonyl groups (aldehydes and ketones) to form stable hydrazones, which can then be more sensitively detected. However, research into the specific efficacy and application of this compound for this purpose has not been published.

| Analyte Class | Derivatization Reaction | Enhancement | Published Studies |

| N/A | N/A | N/A | No specific studies found for this compound. |

This table reflects the lack of specific data for the target compound.

Materials Science and Functional Materials

The potential of this compound in the development of optoelectronic materials has not been explored in the available research. Compounds containing pyridine rings and trifluoromethyl groups are sometimes investigated for applications in organic light-emitting diodes (OLEDs), photovoltaics, or as components of liquid crystals due to their electronic and structural properties. The trifluoromethyl group can influence properties such as electron affinity and molecular packing. Nevertheless, there are no specific studies that have synthesized or characterized materials for optoelectronic applications incorporating this compound.

| Material Type | Potential Application | Key Properties Investigated | Research Findings |

| N/A | N/A | N/A | No studies available for this compound. |

This table reflects the lack of specific data for the target compound.

In the field of polymer chemistry, there is no documented role for this compound as a monomer, initiator, or modifying agent in the synthesis of polymers. The bifunctional nature of the molecule, with its reactive hydrazine group and pyridine ring, could theoretically allow it to be incorporated into polymer chains. However, no studies have been published that demonstrate or investigate this potential. Research on pyridine-containing polymers is an active area, but it has not yet extended to this specific monomer.

| Polymer Type | Role of Compound | Resulting Polymer Properties | Relevant Research |

| N/A | N/A | N/A | No published research on the use of this compound in polymer chemistry. |

This table reflects the lack of specific data for the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydrazino-6-(trifluoromethyl)pyridine, and what factors influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and trifluoromethyl-substituted pyridine precursors. For example, hydrazine can react with halogenated pyridines (e.g., 2-chloro-6-(trifluoromethyl)pyridine) under reflux conditions in ethanol or THF. Catalysts like palladium or copper may enhance nucleophilic substitution efficiency. Yield optimization depends on reaction temperature (60–100°C), stoichiometric ratios (1:1.2 hydrazine:precursor), and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify hydrazino and trifluoromethyl groups. The hydrazino proton appears as a broad singlet (~δ 5–6 ppm), while CF shows a quartet in F NMR .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 208.07).

- IR Spectroscopy : N-H stretches (3200–3400 cm) and C-F vibrations (1100–1200 cm) are diagnostic .

Q. What are the key stability considerations when storing this compound?

- Methodological Answer : The compound is sensitive to moisture and light. Store under argon or nitrogen at –20°C in amber vials. Degradation products (e.g., oxidized pyridines) can be monitored via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

- Methodological Answer :

- Unreacted Precursors : Detectable via TLC (R comparison) or GC-MS.

- Oxidation Byproducts : Hydrazine oxidation products (e.g., diazenes) appear as additional peaks in H NMR or LC-MS.

- Purification : Recrystallization (ethanol/water) or preparative HPLC removes impurities .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the reactivity of 2-Hydrazino-6-(trifluoromethyl)pyrimidine derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) increase electrophilicity at the pyrimidine core, enhancing nucleophilic substitution rates. Conversely, electron-donating groups (e.g., methoxy in 4-methoxyphenyl derivatives) reduce reactivity but improve solubility. Comparative kinetic studies (UV-Vis monitoring at 300 nm) and DFT calculations (HOMO-LUMO gaps) validate these trends .

Q. What strategies can resolve contradictions in biological activity data across different derivatives?

- Methodological Answer :

- Purity Validation : Use HPLC (>98% purity) to rule out impurity interference.

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for enzyme inhibition) and buffer conditions (pH 7.4, 37°C).

- SAR Analysis : Compare substituent effects (e.g., 3-nitrophenyl vs. 4-methoxyphenyl) using IC values and molecular docking (AutoDock Vina) to identify binding mode discrepancies .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to targets (e.g., kinases) using PyMOL and GROMACS. The trifluoromethyl group’s hydrophobicity often enhances binding pocket occupancy.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict charge distribution and reactive sites .

Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?

- Methodological Answer : The CF group increases lipophilicity (logP ~2.5), improving membrane permeability. Its strong electron-withdrawing effect stabilizes the pyridine ring, reducing susceptibility to electrophilic attack. These properties are quantified via HPLC logD measurements and Hammett constants (σ = 0.43 for CF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.